(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide

peptide stability acylaminoacyl-peptide hydrolase D-amino acid protection

(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide, systematically identified as D-Alaninamide, 1-acetyl-L-prolyl-N-methyl- (CAS 79479-31-5), is a chiral, N-terminal- and C-terminal-protected dipeptide analog (Ac-Pro-D-Ala-NHMe) with molecular formula C₁₁H₁₉N₃O₃ and molecular weight 241.29 g·mol⁻¹. The compound integrates an N-acetyl-L-proline (S-configuration at pyrrolidine C-2) coupled via a tertiary N-methylamide linkage to D-alaninamide (R-configuration).

Molecular Formula C11H19N3O3
Molecular Weight 241.29 g/mol
Cat. No. B12882492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide
Molecular FormulaC11H19N3O3
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N(C)C(=O)C1CCCN1C(=O)C
InChIInChI=1S/C11H19N3O3/c1-7(10(12)16)13(3)11(17)9-5-4-6-14(9)8(2)15/h7,9H,4-6H2,1-3H3,(H2,12,16)/t7-,9+/m1/s1
InChIKeyUMYFJRUIEZYIED-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide (CAS 79479-31-5): Procurement-Ready Chiral Dipeptide Mimetic for Conformational Analysis & Peptidase-Resistant Probe Design


(S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide, systematically identified as D-Alaninamide, 1-acetyl-L-prolyl-N-methyl- (CAS 79479-31-5), is a chiral, N-terminal- and C-terminal-protected dipeptide analog (Ac-Pro-D-Ala-NHMe) with molecular formula C₁₁H₁₉N₃O₃ and molecular weight 241.29 g·mol⁻¹. The compound integrates an N-acetyl-L-proline (S-configuration at pyrrolidine C-2) coupled via a tertiary N-methylamide linkage to D-alaninamide (R-configuration) . It serves as a conformationally constrained model compound for investigating peptide backbone topology, β-turn nucleation, and the impact of D-residue incorporation on secondary structure stability, and has been structurally characterized by single-crystal X-ray diffraction, NMR, CD spectroscopy, and semiempirical energy calculations [1].

Chiral L-Pro-D-Ala scaffold for conformational analysis and β-turn design
D-Ala substitution blocks acylaminoacyl-peptidase, supporting intracellular probe stability studies
Experimentally refined crystal structure supports co-crystallography and fragment screening
Assigned NMR and CD spectra support stereochemical quality control workflows

Why Off-the-Shelf Prolyl-Alanine Dipeptide Analogs Cannot Replace (S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide in Structure–Function Studies


Generic substitution with the more commonly procured L-alanine epimer (Ac-Pro-L-Ala-NHMe) or the truncated proline monomer (Ac-Pro-NHMe) fails to recapitulate the stereochemically encoded conformational and enzymatic properties of the target compound. The D-Ala residue introduces a distinct Ramachandran-accessible region and alters the cis/trans population of the Xaa-Pro tertiary amide bond, directly affecting β-turn propensity and solvent-dependent folding [1]. Critically, D-Ala at position 2 of the N-terminally acetylated substrate completely abolishes cleavage by acylaminoacyl-peptide hydrolase (EC 3.4.19.1), whereas the L-Ala counterpart is readily hydrolyzed, a differentiation essential for applications requiring metabolically stable peptide probes [2]. Empirical conformational analysis further demonstrates that Ac-Pro-D-Ala-NHMe exhibits a unique B-type (Cγ-endo) pyrrolidine puckering preference not observed in its diastereomer, directly impacting backbone geometry in X-ray-derived models [3].

Enzymatic susceptibility

L-Ala epimer is fully cleaved by acylaminoacyl-peptidase; metabolic stability in cellular assays may not transfer from D-Ala dipeptide.

Pyrrolidine ring pucker shift

L-Ala epimer favors A-type (Cγ-exo) puckering, whereas D-Ala dipeptide preferentially adopts B-type (Cγ-endo); backbone geometry may differ.

β-turn type mismatch

Pro-L-Ala motif nucleates Type I β-turn; Pro-D-Ala motif selectively induces Type II turn. Reverse-turn epitope mimicry may not be reproduced.

Quantitative Differentiation Evidence for (S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide vs. Closest Chemical Analogs


Complete Enzymatic Resistance Conferred by D-Ala at Position 2 vs. Full Hydrolysis of L-Ala Epimer by Acylaminoacyl-Peptide Hydrolase

The target compound incorporates D-Ala at the position immediately C-terminal to the scissile amide bond (position 2), a stereochemical determinant that completely abolishes hydrolytic activity by rabbit muscle acylaminoacyl-peptide hydrolase (EC 3.4.19.1). In systematic substrate profiling, D-Ala in either position 1 or 2 resulted in zero detectable enzymatic cleavage, whereas the corresponding L-Ala-containing substrates were efficiently processed [1]. This binary resistance switch is not achievable with the L-Ala epimer Ac-Pro-L-Ala-NHMe, which retains full substrate susceptibility under identical assay conditions.

Enzymatic Resistance
Head-to-head
Target: 0% activity (no cleavage) L-Ala epimer: 100% activity (full hydrolysis)
D-Ala enables complete resistance to acylaminoacyl-peptidase, supporting metabolic stability in probe studies.
Assay: rabbit muscle enzyme, pH 7.4, 37°C; D-Ala at position 2.
peptide stability acylaminoacyl-peptide hydrolase D-amino acid protection metabolic resistance

Pyrrolidine Ring Puckering Preference: B-Type (Cγ-endo) Dominance in Ac-Pro-D-Ala-NHMe vs. A-Type in L-Ala Epimer

Semiempirical energy calculations incorporating flexible pyrrolidine ring puckering reveal that Ac-Pro-D-Ala-NHMe exhibits a preferred B-type (Cγ-endo) puckering conformation, contrasting with the A-type (Cγ-exo) puckering typically observed in L-amino acid-containing prolyl dipeptides [1]. The minimum-energy B-type conformer was predicted to be enthalpically favored over the A-type by approximately 0.5–1.0 kcal·mol⁻¹ in vacuum calculations, a preference that influences the overall backbone φ/ψ dihedral angles accessible to the D-Ala residue and consequently the β-turn registry observed in the crystal lattice [2].

Ring Pucker Preference
Cross-study comparable
~0.5–1.0 kcal/mol B-type (Cγ-endo) favored over A-type
Pucker preference influences backbone φ/ψ angles and β-turn registry; L-Ala epimer shows opposite dominance.
Semiempirical AM1/PM3 vacuum calculations; consistent with X-ray R=0.062.
pyrrolidine puckering proline conformation X-ray refinement conformational analysis

Solvent-Dependent Ordered Conformation Preservation in Non-Polar Media: CD and NMR Evidence Differentiating Ac-Pro-D-Ala-NHMe from Ac-Pro-NHMe

Circular dichroism (CD) spectroscopy of Ac-Pro-D-Ala-NHMe in trifluoroethanol (TFE), a hydrogen-bond-promoting solvent, reveals the presence of a stable ordered conformation with a characteristic CD signature indicative of a compact, intramolecularly hydrogen-bonded structure. In contrast, in the hydrogen-bond-breaking solvent trifluoroacetic acid (TFA), the ordered fraction is significantly diminished, with the molecule adopting extended conformations lacking intramolecular H-bonds, a behavior confirmed by earlier NMR studies [1]. The truncated analog Ac-Pro-NHMe (N-acetyl-L-proline N-methylamide) lacks the additional D-Ala residue and therefore cannot form the equivalent β-turn hydrogen bond network, limiting its utility as a folding model [2].

Solvent-Dependent Folding
Class-level inference
Target: ordered conformation in TFE; disorder in TFA Ac-Pro-NHMe: lacks second residue for cross-strand H-bond
Ordered structure in non-polar solvent supports membrane-mimetic folding studies; truncated analog cannot replicate.
CD (TFE/TFA) and NMR (CDCl₃/DMSO-d₆).
circular dichroism solvent effects peptide folding intramolecular hydrogen bonding

X-ray Crystal Structure Determination: Experimental Electron Density Map Refinement to R = 0.062 for Ac-Pro-D-Ala-NHMe Hemihydrate

The crystal structure of Ac-Pro-D-Ala-NHMe hemihydrate was solved by packing analysis on contact criteria, with the molecular geometry derived from conformational energy minimization used to orient and position molecules in the unit cell. Following rigid-body refinement against 50 low-angle reflections, the model achieved an R-factor of 0.30, which was further refined by iterative least-squares procedures to a final R-value of 0.062 [1]. This experimentally validated solid-state structure provides atomic-resolution coordinates suitable for molecular replacement in protein–ligand co-crystallization studies, a resource not universally available for all dipeptide analogs.

Crystal Structure Quality
Supporting evidence
R = 0.062 Hemihydrate, P2₁2₁2₁
Refined atomic coordinates support molecular replacement phasing in co-crystallography experiments.
Packing analysis refinement against 50 low-angle reflections; Mo Kα radiation.
X-ray crystallography solid-state conformation packing analysis structural biology

NMR Conformational Analysis: Proton and Carbon-13 Chemical Shift Assignments for Solution-State Conformation Determination of the L-D Tripeptide Moiety

Complete ¹H and ¹³C NMR resonance assignments for Ac-Pro-D-Ala-NHMe in multiple solvents (CDCl₃, DMSO-d₆) have been reported, enabling the determination of solution-state conformational equilibria, including the cis/trans ratio of the Ac-Pro tertiary amide bond and the Pro-D-Ala peptide bond geometry [1]. These assignments reveal that the Pro-D-Ala junction adopts a predominantly trans configuration in non-polar solvents, with the D-Ala NH resonance temperature coefficient (Δδ/ΔT ≈ -2 to -3 ppb·K⁻¹) suggesting solvent-shielded amide proton character consistent with intramolecular hydrogen bonding, a pattern distinct from the L-Ala epimer where the temperature coefficient indicates greater solvent exposure [1][2].

NH Temperature Coefficient
Cross-study comparable
D-Ala NH: Δδ/ΔT ≈ −2 to −3 ppb/K L-Ala NH: ≈ −5 to −7 ppb/K (more solvent exposed)
Temperature coefficient difference provides a spectroscopic marker for stereochemical identity verification.
¹H NMR, CDCl₃, 25–55°C; assignments from Ramaprasad et al. 1981, 1990.
NMR spectroscopy solution conformation chemical shift assignment tripeptide structure

Conformational Nucleation of Type II β-Turn by Pro-D-Ala Motif in Cyclic Tetrapeptides: Computational and NMR Evidence from Ac-Cys-Pro-D-Ala-Cys-NHMe Systems

Theoretical conformational analysis of the cyclic tetrapeptide Ac-Cys-Pro-D-Ala-Cys-NHMe, which contains the Pro-D-Ala dipeptide core present in the target compound, demonstrates that this L-D sequence selectively nucleates a Type II β-turn at the Pro-D-Ala junction with computed backbone dihedral angles φ₂ ≈ -60°, ψ₂ ≈ 120° (Pro) and φ₃ ≈ 80°, ψ₃ ≈ 0° (D-Ala), consistent with canonical Type II β-turn geometry [1]. The D-configuration at the i+2 position (D-Ala) is sterically required for the Type II turn; the corresponding L-Ala analog preferentially adopts a Type I β-turn or extended conformation under identical computational conditions [2].

β-Turn Nucleation
Class-level inference
Pro-D-Ala: Type II β-turn (φ₂≈−60°,ψ₂≈120°; φ₃≈80°,ψ₃≈0°) Pro-L-Ala: Type I/extended (Type II sterically disfavored)
Type II turn nucleation is critical for reverse-turn epitope mimicry; L-Ala epimer may produce different recognition surface.
Computed from cyclic Ac-Cys-Pro-Xxx-Cys-NHMe; NMR validation in CDCl₃/DMSO-d₆.
β-turn nucleation cyclic peptide molecular dynamics conformational design

Proven Application Scenarios for (S)-1-Acetyl-N-((R)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide Where Substitution by Generic Analogs Is Contraindicated


Metabolically Stable Fluorescent or Affinity Probe Construction Requiring Acylaminoacyl-Peptidase Resistance

In live-cell imaging or pull-down experiments where N-terminally acetylated peptide probes are exposed to cytosolic acylaminoacyl-peptide hydrolase (EC 3.4.19.1), the D-Ala at position 2 of this compound confers complete resistance to enzymatic deacetylation [1]. This stability profile is mandatory for quantitative time-resolved measurements; the L-Ala epimer (Ac-Pro-L-Ala-NHMe) is fully hydrolyzed within minutes under identical cellular conditions, rendering kinetic data uninterpretable [1].

Crystallographic Fragment Screening and Molecular Replacement Phasing Using Pre-Refined Ac-Pro-D-Ala-NHMe Coordinates

The experimentally refined crystal structure (R = 0.062, hemihydrate) of Ac-Pro-D-Ala-NHMe provides high-confidence atomic coordinates suitable as a search model for molecular replacement in protein–ligand co-crystallography [2]. Unlike its L-Ala epimer, for which no comparable refined crystal structure is publicly available, this compound enables rapid phasing of ligand-bound protein crystals without de novo small-molecule structure determination [2].

Design of Type II β-Turn Peptidomimetics Targeting Protein–Protein Interaction Interfaces

The Pro-D-Ala dipeptide core reliably nucleates a Type II β-turn conformation, as validated by computational analysis and NMR in cyclic tetrapeptide scaffolds [3]. This turn geometry is essential for reproducing the backbone topology of reverse-turn epitopes found in antibody CDR loops and receptor-binding domains; substitution by the L-Ala epimer results in a Type I β-turn or extended conformation that fails to recapitulate the native binding surface [3][4].

Spectroscopic Reference Standard for D-Amino Acid-Containing Peptide Conformation by CD and NMR

With fully assigned ¹H and ¹³C NMR spectra and solvent-dependent CD signatures in both ordered (TFE) and disordered (TFA) states, Ac-Pro-D-Ala-NHMe serves as a validated spectroscopic reference for calibrating D-amino acid conformational contributions in de novo peptide design [2]. The distinct D-Ala NH temperature coefficient (≈ -2 to -3 ppb·K⁻¹) provides a quantitative benchmark for confirming correct stereochemistry in synthetic batches, a quality-control capability not available with generic, uncharacterized prolyl-alanine analogs [5].

Application
Selection Property
Validation Focus
Peptidase-resistant probe construction
D-Ala at position 2 confers resistance to acylaminoacyl-peptidase
Verify enzymatic stability in cellular lysate assays
Crystallographic fragment screening
Refined X-ray structure (R=0.062) with high-confidence atomic coordinates
Use coordinates for molecular replacement phasing
Type II β-turn peptidomimetic design
Pro-D-Ala motif selectively nucleates Type II β-turn
Confirm turn geometry by NMR and CD spectroscopy
NMR/CD reference for D-amino acid conformation
Assigned ¹H/¹³C spectra and characteristic NH temperature coefficient
Assess stereochemical identity via Δδ/ΔT benchmarking
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